molecular formula C21H21NO4 B2906349 (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-08-0

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2906349
CAS No.: 869078-08-0
M. Wt: 351.402
InChI Key: HKHFMGCCMQSQIK-UNOMPAQXSA-N
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Description

The compound “(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by a fused bicyclic structure. Its key functional groups include:

  • A (4-methylphenyl)methylidene group at position 2, contributing to hydrophobic interactions and aromatic stacking.

This compound’s stereochemistry (Z-configuration at the exocyclic double bond) is critical for its conformational stability and binding affinity.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-2-4-15(5-3-14)12-19-20(24)16-6-7-18(23)17(21(16)26-19)13-22-8-10-25-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHFMGCCMQSQIK-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Methylidene Group: The methylidene group can be introduced via a condensation reaction with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide.

    Attachment of the Morpholinylmethyl Group: This step involves the reaction of the intermediate compound with morpholine in the presence of a suitable catalyst, such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The methylidene group can be reduced to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated benzofuran derivative.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions of proteins or enzymes. The morpholinylmethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related benzofuran and chroman derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents (Positions) Key Properties Bioactivity Highlights
Target Compound (Z-configuration) 6-OH; 2-(4-methylphenyl); 7-morpholinyl High polarity (due to morpholine), moderate logP (~2.1 predicted) Predicted kinase inhibition
(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-... 2-(2-fluorophenyl); 7-dimethylaminomethyl Lower solubility (fluorine increases lipophilicity) Enhanced metabolic stability
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl... 2-(4-methoxyphenyl); 7-methyl Reduced bioavailability (methoxy group lowers solubility) Antioxidant activity (in vitro)
(3,4-dihydroxyphenyl)-2-hydroxyprop-2-en-1-one 3,4-dihydroxyphenyl; 2-hydroxypropenyl High water solubility (SAS 1.5–3.42), bioavailability score 0.55–0.56 Drug-likeness for neurodegenerative targets

Key Findings

Substituent Effects on Solubility :

  • The target compound’s morpholin-4-ylmethyl group enhances solubility compared to analogs with methyl or methoxy groups (e.g., ’s compound with 4-methoxybenzylidene) .
  • Fluorinated analogs () exhibit lower solubility due to increased lipophilicity but show improved metabolic stability .

Bioavailability Predictions: Compounds with hydroxy groups (e.g., 6-OH in the target compound) align with high bioavailability scores (0.55–0.56) observed in ’s chroman derivatives . The morpholine moiety may improve membrane permeability compared to dimethylamino groups (), though experimental validation is needed.

Morpholine-containing analogs are hypothesized to target kinases or GPCRs due to their nitrogen-rich pharmacophores .

Notes

Structural Nuances : The morpholine group distinguishes the target compound from simpler benzofurans, offering a balance of solubility and target engagement.

Biological Activity

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, which is known for various pharmacological properties, and its unique substitutions suggest a diverse range of biological interactions.

Chemical Structure and Properties

The compound's IUPAC name is (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one, with the molecular formula C21H21NO4C_{21}H_{21}NO_4. Its structure includes:

  • A benzofuran core that contributes to its biological activity.
  • A hydroxy group that can form hydrogen bonds with biological targets.
  • A methylidene group enhancing its reactivity.
  • A morpholinylmethyl group , which may improve solubility and membrane permeability.

The mechanism of action of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxy group can engage in hydrogen bonding, while the hydrophobic benzofuran core may interact with lipid membranes or protein binding sites. The morpholinylmethyl group could facilitate transport across cellular membranes, enhancing bioavailability.

Biological Activities

Research indicates that (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, related benzofuran derivatives have demonstrated efficacy against various bacterial strains and fungi.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects against certain cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

Antioxidant Properties

Compounds with a benzofuran structure are often evaluated for antioxidant activity. The presence of the hydroxy group in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on related benzofuran compounds reported selective cytotoxicity against tumorigenic cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : In a bioassay using Saccharomyces cerevisiae, derivatives of benzofuran were tested for their growth inhibition capabilities. Results indicated significant lethality and growth inhibition, suggesting potential applications in treating fungal infections .
  • Oxidative Stress : Research highlighted the antioxidant capacity of similar compounds, demonstrating their ability to reduce reactive oxygen species (ROS) levels in cellular models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
AntioxidantScavenging of free radicals

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